An In-depth Technical Guide to the Chemical Structure and Biological Activity of Bryodulcosigenin
An In-depth Technical Guide to the Chemical Structure and Biological Activity of Bryodulcosigenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bryodulcosigenin (B150003), a naturally occurring cucurbitane-type triterpenoid (B12794562), has garnered significant interest within the scientific community for its potent anti-inflammatory and neuroprotective properties. Isolated from the roots of Bryonia dioica, this complex molecule presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure of Bryodulcosigenin, supported by available data. It further delves into its known biological activities, focusing on the modulation of key inflammatory signaling pathways. Detailed experimental protocols for relevant biological assays are provided to facilitate further research and drug discovery efforts.
Chemical Structure and Properties
Bryodulcosigenin is a tetracyclic triterpenoid characterized by the cucurbitane skeleton. Its systematic IUPAC name is (3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one. The chemical formula for Bryodulcosigenin is C30H50O4, with a molecular weight of 474.7 g/mol .
Table 1: Physicochemical Properties of Bryodulcosigenin
| Property | Value | Source |
| Molecular Formula | C30H50O4 | PubChem |
| Molecular Weight | 474.7 g/mol | PubChem |
| IUPAC Name | (3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | PubChem |
| CAS Number | 88930-16-9 | PubChem |
| ChEMBL ID | CHEMBL465204 | PubChem |
Biological Activity and Mechanism of Action
Bryodulcosigenin has demonstrated significant therapeutic potential in preclinical studies, primarily attributed to its anti-inflammatory and neuroprotective effects.
Anti-inflammatory Activity
Bryodulcosigenin exhibits potent anti-inflammatory properties, which have been investigated in the context of ulcerative colitis. Studies have shown that it can suppress the activation of the NLRP3 inflammasome, a key multiprotein complex that drives the inflammatory response.[1][2] By inhibiting the NLRP3 inflammasome, Bryodulcosigenin reduces the maturation and secretion of pro-inflammatory cytokines such as IL-1β. Furthermore, it helps restore the integrity of the intestinal barrier by preventing the degradation of tight junction proteins.[2]
Neuroprotective Activity
In models of cerebral ischemia/reperfusion injury, Bryodulcosigenin has been shown to exert neuroprotective effects.[1][3] The underlying mechanism involves the modulation of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. By inhibiting this pathway, Bryodulcosigenin reduces the expression of pro-inflammatory mediators and mitigates neuronal damage.
Table 2: Quantitative Biological Activity Data for Bryodulcosigenin
| Biological Effect | Model | Dosage | Key Findings | Reference |
| Attenuation of Colitis | Dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice | 10 mg/kg/day (oral) | Significantly improved colon length, reduced disease activity index, and alleviated colonic histopathological damage. | |
| Neuroprotection | Middle cerebral artery occlusion (MCAO) in rats | Not specified | Significantly suppressed neurological deficits, cerebral infarct volume, brain edema, and blood-brain barrier leakage. | |
| Modulation of Cytokine Levels (in MCAO model) | Middle cerebral artery occlusion (MCAO) in rats | Not specified | Significantly altered the levels of TNF-α, IL-1, IL-1β, IL-4, IL-6, and IL-10. |
Note: Specific IC50 or EC50 values for the in vitro anti-inflammatory and neuroprotective activities of Bryodulcosigenin are not yet widely reported in the literature.
Signaling Pathways
The therapeutic effects of Bryodulcosigenin are mediated through its interaction with specific intracellular signaling pathways.
Experimental Protocols
The following are generalized protocols for key experiments cited in the study of Bryodulcosigenin's biological activity. Researchers should optimize these protocols based on their specific experimental conditions and reagents.
Isolation of Triterpenoids from Bryonia dioica
-
Extraction: Air-dried and powdered roots of Bryonia dioica are extracted exhaustively with methanol (B129727) or ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
Column Chromatography: The bioactive fraction (typically the ethyl acetate or chloroform fraction for triterpenoids) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions showing the presence of the compound of interest are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a mobile phase such as a methanol/water or acetonitrile/water gradient.
-
Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.
Western Blot Analysis for NLRP3 Inflammasome Proteins
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against NLRP3, ASC, Caspase-1 (p20), and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Tight Junction Proteins
-
RNA Extraction: Total RNA is extracted from cells or tissues using a TRIzol-based method or a commercial RNA isolation kit.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed by gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: The qPCR reaction is performed in a real-time PCR system using a SYBR Green-based master mix, forward and reverse primers for the target genes (e.g., Occludin, ZO-1), and the synthesized cDNA as a template.
-
Data Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.
Conclusion
Bryodulcosigenin is a promising natural product with well-documented anti-inflammatory and neuroprotective activities. Its ability to modulate the NLRP3 inflammasome and TLR4/NF-κB signaling pathways highlights its potential as a lead compound for the development of new drugs for a range of inflammatory and neurodegenerative diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its safety and efficacy in clinical settings. The lack of publicly available, detailed spectroscopic data underscores the need for further fundamental chemical characterization of this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Bryodulcosigenin a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and neuroprotective effect of bryodulcosigenin against cerebral ischemia/reperfusion injury via modulation of inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
